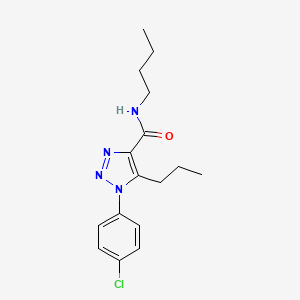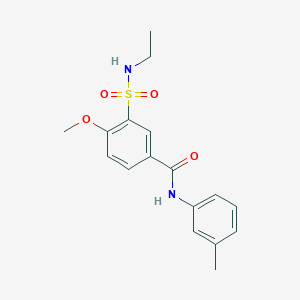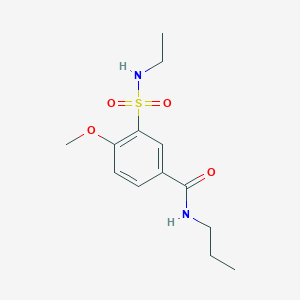![molecular formula C20H26N2O5S B4645409 6-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4645409.png)
6-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid
概要
説明
6-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a cyclohexene ring substituted with a carboxylic acid group and a piperazine ring bonded to a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of 1,4-diaminobutane with a suitable sulfonyl chloride, such as 3,4-dimethylbenzenesulfonyl chloride, under basic conditions.
Cyclohexene ring functionalization: The cyclohexene ring can be functionalized by introducing a carboxylic acid group through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Coupling reactions: The final step involves coupling the piperazine derivative with the functionalized cyclohexene ring using a coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
6-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a more saturated compound.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: The compound could be used in the development of new polymers or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 6-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could play a key role in binding to target proteins, while the piperazine ring might influence the compound’s overall conformation and binding affinity.
類似化合物との比較
Similar Compounds
6-({4-[(tert-Butoxy)carbonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid: This compound features a tert-butoxycarbonyl group instead of a dimethylphenylsulfonyl group, which could influence its reactivity and biological activity.
2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid:
Uniqueness
The unique combination of a cyclohexene ring, a piperazine ring, and a dimethylphenylsulfonyl group in 6-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid sets it apart from other similar compounds. This structural arrangement could confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.
特性
IUPAC Name |
6-[4-(3,4-dimethylphenyl)sulfonylpiperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14-7-8-16(13-15(14)2)28(26,27)22-11-9-21(10-12-22)19(23)17-5-3-4-6-18(17)20(24)25/h3-4,7-8,13,17-18H,5-6,9-12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFKPANHYKMSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC=CCC3C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B4645329.png)
![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4645340.png)

![1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4645361.png)
![methyl 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4645369.png)
![(2,3-DICHLOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4645377.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4645379.png)
![[2-bromo-4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-methoxybenzoate](/img/structure/B4645381.png)
![4-methoxy-3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4645384.png)


![1-[(7-methyl-3-phenyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4645405.png)
![2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide](/img/structure/B4645411.png)
![N-(2-cyanophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B4645419.png)
